![molecular formula C4H4O4 B580280 FUMARIC ACID, [1,4-14C] CAS No. 17456-38-1](/img/no-structure.png)

FUMARIC ACID, [1,4-14C]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

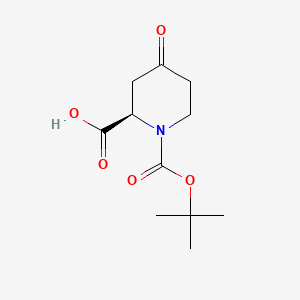

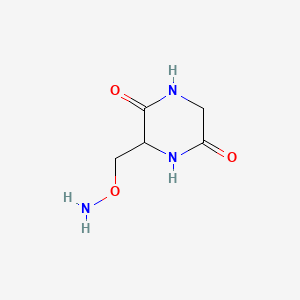

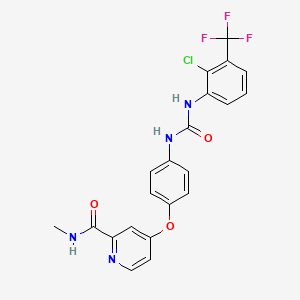

Fumaric acid is an organic compound with the formula HO2CCH=CHCO2H . It is a white solid that occurs widely in nature and has a fruit-like taste . It has been used as a food additive and its E number is E297 . The salts and esters of fumaric acid are known as fumarates . Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .

Synthesis Analysis

Fumaric acid is naturally occurring but it can also be produced synthetically . The original method of producing fumaric acid was using bacteria . This method was later replaced with petrochemical production and sugar fermentation . Petrochemical production involves the use of hydrocarbons to synthesize the same chemical . In sugar fermentation, fumaric acid is synthesized from furfural (an organic compound from processed corn) plus chlorate in the presence of a vanadium-based catalyst .

Molecular Structure Analysis

Fumaric acid is an unsaturated dicarboxylic acid . Its molecular structure comprises a conjugated system of double bonds, leading to interesting chemical behavior . The IUPAC name for fumaric acid is (E)-butenedioic acid, denoting its trans isomeric form . Fumaric acid contains a total of 11 bonds; 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .

Chemical Reactions Analysis

Fumaric acid is a key platform chemical involved in the Kreb cycle . It is produced in eukaryotic organisms from succinate in complex 2 of the electron transport chain via the enzyme succinate dehydrogenase . Fumarate is then converted by the enzyme fumarase to malate . Fumaric acid also undergoes bromination across the double bond and is a good dienophile .

Physical And Chemical Properties Analysis

Fumaric acid is a white solid with a density of 1.635 g/cm3 . It has a melting point of 287 °C (549 °F; 560 K) and decomposes . It is soluble in water at 4.9 g/L at 20 °C . It has a pKa1 of 3.03 and a pKa2 of 4.44 (15 °C, cis isomer) . It is not hygroscopic and has a pH of 3.19 .

Safety And Hazards

Fumaric acid may form combustible dust concentrations in air and cause serious eye irritation . It is recommended to avoid breathing dust or spray mist and not to ingest . If swallowed, immediate medical assistance should be sought . It is also recommended to wash hands before breaks and immediately after handling the product .

将来の方向性

The rising prices of petroleum-based chemicals and the growing apprehension about food safety and dairy supplements have reignited interest in the fermentation process to produce fumaric acid . The employment of biodegradable wastes as substrates for the microorganisms involved in fumaric acid synthesis has opened an economic and green route for the production of fumaric acid on a commercial scale .

特性

CAS番号 |

17456-38-1 |

|---|---|

製品名 |

FUMARIC ACID, [1,4-14C] |

分子式 |

C4H4O4 |

分子量 |

120.056 |

IUPAC名 |

(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+2,4+2 |

InChIキー |

VZCYOOQTPOCHFL-QJQQQGIFSA-N |

SMILES |

C(=CC(=O)O)C(=O)O |

同義語 |

FUMARIC ACID, [1,4-14C] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)